
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a hydrazonothioate group
Preparation Methods
The synthesis of 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the pyridine and chlorophenyl groups. The final step involves the formation of the hydrazonothioate group through a condensation reaction with appropriate reagents. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the oxadiazole ring allows for oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The pyridine and chlorophenyl groups can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Condensation: The formation of the hydrazonothioate group involves condensation reactions with hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and dimethylformamide (DMF), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions include various derivatives of the original compound, which can be further analyzed using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate involves its interaction with specific molecular targets. The pyridine and oxadiazole rings allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrophenyl and chlorophenyl groups contribute to the compound’s overall reactivity, enabling it to participate in various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, with the aim of elucidating its full mechanism of action.
Comparison with Similar Compounds
When compared to other similar compounds, 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate stands out due to its unique combination of functional groups. Similar compounds include:
- 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-bromophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
- 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-methylphenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
These compounds share the oxadiazole and pyridine rings but differ in the substituents on the phenyl rings
Properties
Molecular Formula |
C21H13ClN6O4S |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl) (1E)-2-(4-chlorophenyl)-N-(4-nitroanilino)-2-oxoethanimidothioate |
InChI |
InChI=1S/C21H13ClN6O4S/c22-15-3-1-13(2-4-15)18(29)20(26-24-16-5-7-17(8-6-16)28(30)31)33-21-27-25-19(32-21)14-9-11-23-12-10-14/h1-12,24H/b26-20+ |
InChI Key |
ZOBGHXNIJVNQQI-LHLOQNFPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC=NC=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


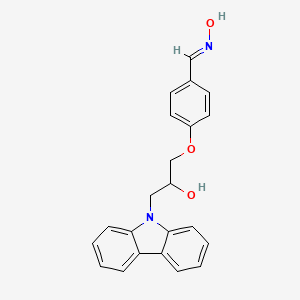
![3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992835.png)
![5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one](/img/structure/B11992849.png)
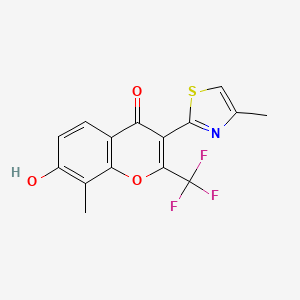
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11992865.png)
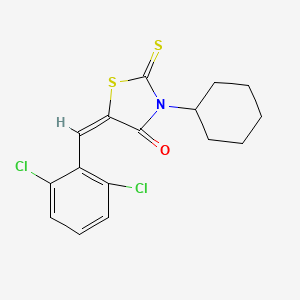
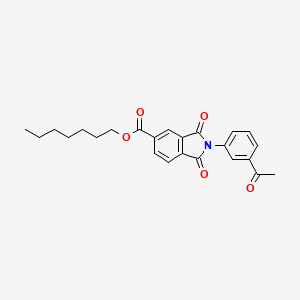
![Propyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992873.png)
![8-[(3-bromobenzyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992878.png)
![{2-[(2-Chlorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11992880.png)
![benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate](/img/structure/B11992900.png)
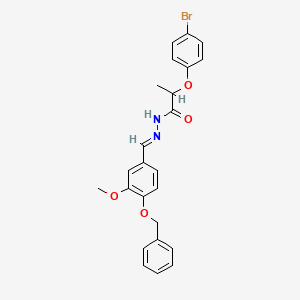
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992910.png)
![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)
